synthesis of 4-Methyl-1H-indole-6-carboxylic acid
synthesis of 4-Methyl-1H-indole-6-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-Methyl-1H-indole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-1H-indole-6-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry. As a substituted indole, it belongs to a class of compounds renowned for their diverse pharmacological activities. Recent studies have highlighted derivatives of the indole-6-carboxylic acid core as promising multi-target antiproliferative agents, particularly as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in various cancers.[1] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to this valuable molecule, grounded in the principles of the Leimgruber-Batcho indole synthesis. We will explore the strategic rationale behind the chosen pathway, detail each experimental protocol from commercially available starting materials, and offer insights into reaction mechanisms, optimization, and characterization.
Strategic Overview and Retrosynthetic Analysis
The synthesis of a polysubstituted indole requires careful strategic planning to control regioselectivity and ensure high yields. For the target molecule, 4-Methyl-1H-indole-6-carboxylic acid, the Leimgruber-Batcho indole synthesis presents a superior strategy compared to other classical methods like the Fischer synthesis.
Causality of Strategic Choice: Why Leimgruber-Batcho?
The Leimgruber-Batcho synthesis is exceptionally well-suited for this target due to several key advantages:[2][3]
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Unambiguous Regiochemistry: The substitution pattern on the final indole is directly determined by the substitution pattern of the starting ortho-nitrotoluene derivative. This avoids the formation of isomeric mixtures that can plague other methods, such as the Fischer synthesis when using meta-substituted hydrazines.[4]
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Mild Conditions: The final reductive cyclization can be achieved under relatively mild conditions, preserving the integrity of the carboxylic acid functional group (or its ester precursor).
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Accessible Starting Materials: The required starting materials are readily prepared from common commercial precursors.
The retrosynthetic analysis reveals a three-stage strategy, beginning with the construction of a key substituted nitrotoluene precursor.
Caption: Retrosynthetic analysis of 4-Methyl-1H-indole-6-carboxylic acid.
This disconnection approach leads to a linear synthesis comprising four key transformations: nitration, esterification, enamine formation, and reductive cyclization/hydrolysis.
Synthesis of the Key Precursor: Methyl 4-methyl-3-nitrobenzoate
The journey to our target molecule begins with the synthesis of the crucial ortho-nitrotoluene building block. This is achieved in two high-yielding steps from commercially available p-toluic acid.
Step 1: Nitration of p-Toluic Acid
The initial step involves an electrophilic aromatic substitution to install a nitro group onto the aromatic ring of 4-methylbenzoic acid (p-toluic acid).
Mechanism & Regioselectivity: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the starting material are critical. The methyl group (-CH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. Their combined influence strongly directs the incoming nitronium ion to the position ortho to the methyl group and meta to the carboxylic acid, yielding the desired 3-nitro isomer as the major product.[5]
Detailed Experimental Protocol:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, carefully add p-toluic acid (10.0 g, 73.4 mmol) to 40 mL of concentrated sulfuric acid. Stir the mixture until all solids are dissolved.
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Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature between 0°C and 5°C.
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Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly and cautiously adding concentrated nitric acid (6.0 mL) to concentrated sulfuric acid (10.0 mL), keeping this mixture cooled in an ice bath.
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Addition: Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred p-toluic acid solution over 30-45 minutes. Crucial: Monitor the temperature closely and ensure it does not exceed 10°C to minimize the formation of side products.
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Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction slowly warm to room temperature, stirring for another 60 minutes.
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Work-up and Isolation: Slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A white to pale yellow precipitate of the crude product will form. Allow the ice to melt completely.
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Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 4-methyl-3-nitrobenzoic acid.[5]
Step 2: Fischer Esterification
To prepare the substrate for the Leimgruber-Batcho reaction, the carboxylic acid is converted to its methyl ester. This protects the acid functionality and prevents unwanted side reactions.
Mechanism: This is a classic acid-catalyzed esterification. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.
Detailed Experimental Protocol:
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Reaction Setup: Dissolve 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
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Catalyst Addition: Cautiously and slowly add concentrated sulfuric acid (3.0 mL) to the solution while stirring.
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Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, reduce the volume of methanol by approximately half using a rotary evaporator.
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Extraction: Pour the residue into a separatory funnel containing 150 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
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Purification: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield methyl 4-methyl-3-nitrobenzoate as a solid.[6]
Core Synthesis via Leimgruber-Batcho Reaction
This two-part core reaction sequence constructs the indole ring system.
Caption: Core workflow of the Leimgruber-Batcho synthesis.
Step 3: Enamine Formation
The acidic benzylic protons of the methyl group on the nitrotoluene derivative condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate. The electron-withdrawing nitro and ester groups enhance the acidity of these protons, facilitating the reaction.[5][7]
Detailed Experimental Protocol:
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Reaction Setup: In a flask equipped with a reflux condenser and nitrogen inlet, dissolve methyl 4-methyl-3-nitrobenzoate (5.0 g, 25.6 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL).
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Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 6.1 g, 51.2 mmol, 2.0 equivalents).
-
Reaction: Heat the solution at 120-130°C for 6-8 hours. The solution will typically turn a deep red or purple color, characteristic of the conjugated nitrostyrene product. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the DMF under high vacuum. The resulting crude dark red oil, methyl 2-((E)-2-(dimethylamino)vinyl)-4-methyl-3-nitrobenzoate, can be used directly in the next step or purified by bulb-to-bulb distillation or column chromatography if necessary.[5]
Alternative Microwave-Assisted Protocol: Microwave heating can dramatically reduce reaction times.
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In a microwave-safe vessel, combine methyl 4-methyl-3-nitrobenzoate (1.0 g), DMF-DMA (2.0 eq.), and a catalytic amount of zinc chloride (optional, can accelerate the reaction) in DMF (5 mL).
-
Seal the vessel and irradiate in a scientific microwave reactor at 180°C for 1-2 hours.
-
Work-up as described for the conventional method.
Step 4: Reductive Cyclization and Final Hydrolysis
The final stage involves the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine double bond, eliminating dimethylamine to form the aromatic indole ring. This intermediate ester is then hydrolyzed to yield the final carboxylic acid product.
Choice of Reducing Agent: Several reducing agents are effective for this transformation. Catalytic hydrogenation is often the cleanest method.
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Palladium on Carbon (Pd/C) with H₂: Offers high yields and a simple workup (filtration of the catalyst). It is the preferred method for its efficiency.[2]
-
Raney Nickel: Also effective but can sometimes be pyrophoric and requires careful handling.[2]
-
Iron in Acetic Acid (Fe/AcOH): A classical, inexpensive method suitable for large-scale synthesis, though workup can be more involved.[2]
Detailed Experimental Protocol (Two-Step Procedure):
Part A: Reductive Cyclization to the Ester
-
Reaction Setup: Dissolve the crude enamine from the previous step (approx. 25.6 mmol) in a suitable solvent such as ethyl acetate or methanol (150 mL) in a hydrogenation flask.
-
Catalyst: Carefully add 10% Palladium on Carbon (10% w/w, ~0.6 g) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to a Parr hydrogenator or use a balloon filled with hydrogen gas. Purge the system with hydrogen, then maintain a hydrogen pressure of 50 psi (or stir vigorously under a balloon atmosphere) at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Work-up: Carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude solid is methyl 4-methyl-1H-indole-6-carboxylate. This can be purified by recrystallization or column chromatography.
Part B: Saponification to the Carboxylic Acid
-
Reaction Setup: Dissolve the crude methyl 4-methyl-1H-indole-6-carboxylate (approx. 25.6 mmol) in a mixture of tetrahydrofuran (THF, 75 mL) and methanol (25 mL).
-
Hydrolysis: Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 3.2 g, 76.8 mmol, 3.0 equivalents) in water (25 mL).
-
Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours, monitoring by TLC for the disappearance of the starting ester.
-
Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water (50 mL).
-
Acidification: Cool the solution in an ice bath and carefully acidify to pH 3-4 with 1M hydrochloric acid (HCl). A precipitate of the carboxylic acid will form.
-
Isolation and Purification: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum to yield 4-Methyl-1H-indole-6-carboxylic acid.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds at each stage.
| Compound Name | Molecular Formula | Molecular Weight | Expected Yield | Key Characterization Data (Predicted/Referenced) |
| 4-Methyl-3-nitrobenzoic Acid | C₈H₇NO₄ | 181.15 | 85-95% | ¹H NMR (DMSO-d₆): δ ~13.5 (s, 1H, COOH), 8.4 (s, 1H), 8.2 (d, 1H), 7.6 (d, 1H), 2.6 (s, 3H, CH₃). |
| Methyl 4-methyl-3-nitrobenzoate | C₉H₉NO₄ | 195.17 | 90-98% | ¹H NMR (CDCl₃): δ ~8.4 (s, 1H), 8.1 (d, 1H), 7.4 (d, 1H), 3.9 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃). |
| Methyl 4-methyl-1H-indole-6-carboxylate | C₁₁H₁₁NO₂ | 189.21 | 70-85% (from enamine) | Melting Point: 76-80 °C.[8] ¹H NMR (CDCl₃): δ ~8.5 (br s, 1H, NH), 8.1 (s, 1H), 7.7 (s, 1H), 7.2 (m, 1H), 6.8 (m, 1H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃). |
| 4-Methyl-1H-indole-6-carboxylic acid | C₁₀H₉NO₂ | 175.18 | 90-97% (from ester) | Physical Form: Powder or crystals.[9] ¹H NMR (DMSO-d₆): δ ~12.5 (br s, 1H, COOH), 11.2 (br s, 1H, NH), 7.9 (s, 1H), 7.6 (s, 1H), 7.3 (t, 1H), 6.7 (m, 1H), 2.4 (s, 3H, CH₃). |
Note: NMR chemical shifts (δ) are approximate and referenced against similar structures. Actual values may vary. Conclusive identification should be based on full spectral analysis (¹H, ¹³C, MS, IR).
Conclusion
This guide details a reliable and high-yielding synthetic pathway to 4-Methyl-1H-indole-6-carboxylic acid, a molecule of significant interest in contemporary drug discovery. By leveraging the strategic advantages of the Leimgruber-Batcho indole synthesis, this multi-step procedure provides excellent regiochemical control and utilizes readily accessible starting materials. The protocols provided herein are robust and scalable, offering a solid foundation for researchers in academic and industrial settings to produce this valuable building block for the development of novel therapeutics.
References
-
Baxendale, I. R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Org. Biomol. Chem., 2, 160-167. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. [Link]
-
PubChem. (n.d.). Methyl 4-methoxy-1H-indole-6-carboxylate. [Link]
-
Karrer, P. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent Office - EP 0675867 B1. [Link]
-
Chemsrc.com. (2024, July 15). methyl 4-methyl-1H-indole-6-carboxylate Price. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
ResearchGate. (2017, October 13). (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
ResearchGate. (2025, August 7). (PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. [Link]
-
Chem Is. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. [Link]
- Green, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Al-Janabi, H. H., et al. (2024). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Chemistry & Biodiversity, 21(2), e202301892. [Link]
Sources
- 1. Methyl 6-hydroxy-1H-indole-4-carboxylate|RUO [benchchem.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. methyl 4-methyl-1H-indole-6-carboxylate Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. 吲哚-6-甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
